Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide is a chemical compound with the empirical formula C14H27AuF6NO4PS2 and a molecular weight of 679.43 g/mol . This compound is known for its use as a catalyst in various chemical reactions, particularly in the field of organic synthesis .
Vorbereitungsmethoden
The synthesis of tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide typically involves the reaction of tri-tert-butylphosphine with a gold(i) precursor, followed by the addition of bis(trifluoromethylsulfonyl)imide . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the gold(i) species . Industrial production methods may involve scaling up this reaction in a controlled environment to ensure high yield and purity .
Analyse Chemischer Reaktionen
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: The gold(i) center can be oxidized to gold(iii) under specific conditions.
Reduction: The compound can be reduced back to gold(i) from gold(iii).
Substitution: Ligand exchange reactions can occur, where the tri-tert-butylphosphine ligand is replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide has several scientific research applications:
Wirkmechanismus
The mechanism of action of tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide involves the activation of substrates through coordination to the gold(i) center. This coordination facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energy . The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Vergleich Mit ähnlichen Verbindungen
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide can be compared to other gold(i) complexes, such as:
Tri-tert-butylphosphine gold(i) chloride: Similar in structure but with chloride as the counterion.
Tri-tert-butylphosphine gold(i) acetate: Similar but with acetate as the counterion.
The uniqueness of this compound lies in its high stability and reactivity, making it a preferred catalyst in many organic reactions .
Eigenschaften
CAS-Nummer |
1121960-93-7 |
---|---|
Molekularformel |
C14H27AuF6NO4PS2 |
Molekulargewicht |
679.42 |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane |
InChI |
InChI=1S/C12H27P.C2F6NO4S2.Au/c1-10(2,3)13(11(4,5)6)12(7,8)9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-9H3;;/q;-1;+1 |
InChI-Schlüssel |
DFDNDAVKAMVEPJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.